

In-Depth Technical Guide to Jak-IN-14: Binding Affinity and Kinetics

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Compound of Interest

Compound Name: *Jak-IN-14*

Cat. No.: *B8210074*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of **Jak-IN-14**, a potent and selective inhibitor of Janus kinases (JAKs). The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and utilization of this compound. This document details the quantitative binding data, experimental protocols for its determination, and the underlying signaling pathways.

Core Concepts: Binding Affinity and Kinetics

In drug discovery, binding affinity refers to the strength of the interaction between a ligand (such as **Jak-IN-14**) and its protein target (a JAK kinase). It is a critical parameter for determining a drug's potency and is typically quantified by the equilibrium dissociation constant (K_d) or the inhibitory constant (K_i). A lower K_d or K_i value indicates a higher binding affinity. Another common measure is the half-maximal inhibitory concentration (IC_{50}), which represents the concentration of an inhibitor required to reduce the activity of a biological target by 50%.

Binding kinetics describes the rates at which a drug associates with its target (the association rate constant, k_{on}) and dissociates from it (the dissociation rate constant, k_{off}). These parameters provide a more dynamic view of the drug-target interaction than affinity alone and can be crucial for predicting in vivo efficacy and duration of action. The equilibrium dissociation constant (K_d) is the ratio of the dissociation and association rate constants (k_{off}/k_{on}).

Jak-IN-14: A Selective Janus Kinase Inhibitor

Jak-IN-14 is a selective inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases. These enzymes are crucial for cytokine signaling through the JAK-STAT pathway, which plays a pivotal role in immunity, inflammation, and hematopoiesis. The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).

Initial reports identified **Jak-IN-14** as a potent and selective JAK1 inhibitor, exhibiting 8-fold greater selectivity for JAK1 over JAK2 and JAK3. However, further investigation and publicly available data from chemical suppliers often refer to a compound with a similar name, "JAK3-IN-14," which is characterized as a potent JAK3 inhibitor. It is crucial for researchers to verify the specific identity and selectivity profile of the compound they are using, for instance, by referencing the CAS number (1973485-06-1 for **Jak-IN-14**).

Quantitative Binding Data for JAK Kinase Inhibitors

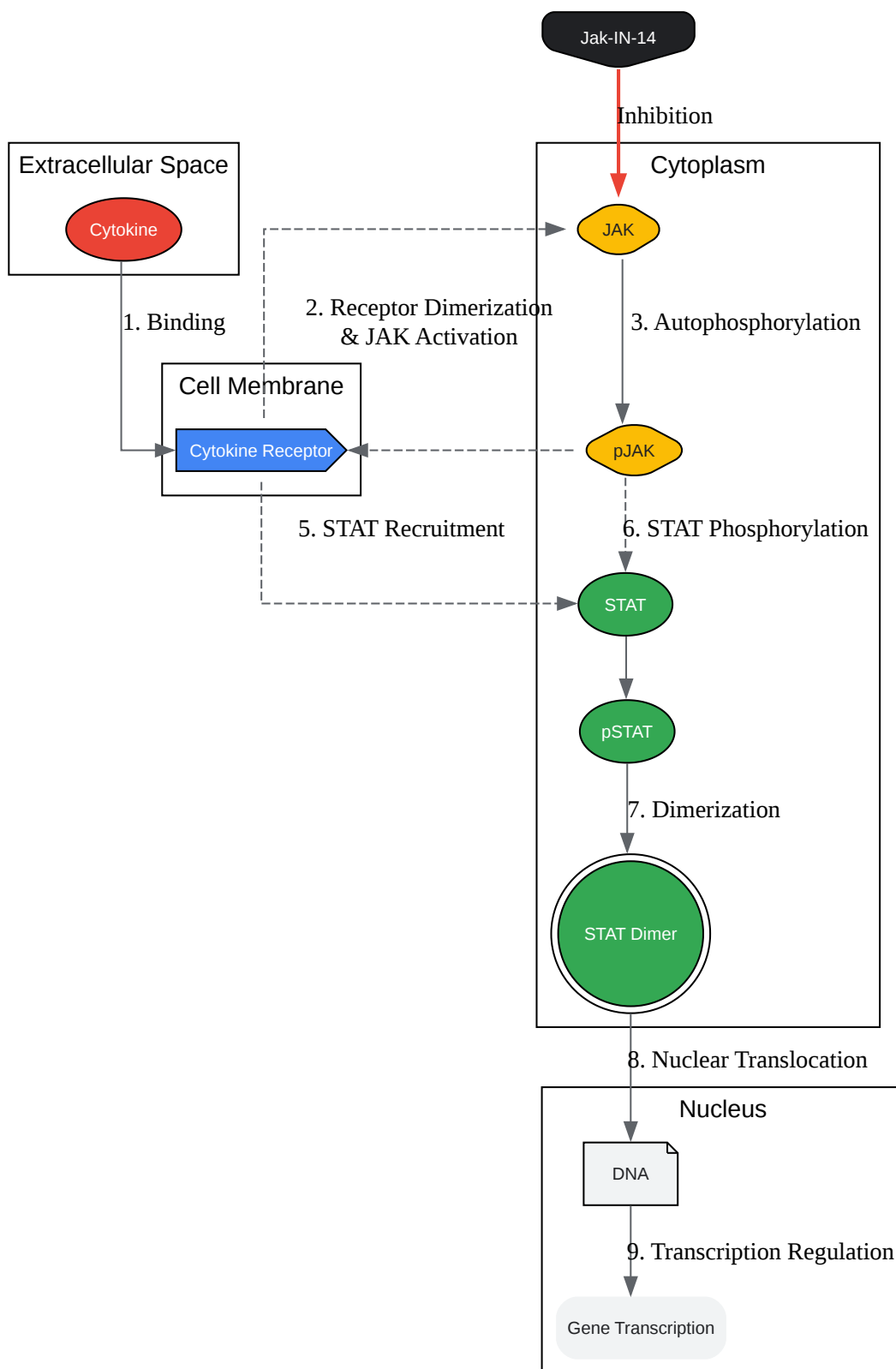
The following table summarizes the available quantitative binding data for a JAK inhibitor, identified as JAK3-IN-14, which may be the same as or structurally related to the compound of interest. Researchers should confirm the identity of their specific compound.

Target Kinase	IC50 (nM)
JAK3	38
JAK2	600

Note: Specific K_d , K_i , k_{on} , and k_{off} values for **Jak-IN-14** are not readily available in the public domain and would typically be determined experimentally.

Signaling Pathway: The JAK-STAT Cascade

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. Understanding this pathway is essential for contextualizing the mechanism of action of **Jak-IN-14**.



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